N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride
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Overview
Description
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is a chemical compound with the molecular formula C32H33Cl2NO2 and a molecular weight of 534.52 g/mol . It is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. This compound is primarily used in research settings to study its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride involves multiple steps, starting from the parent compound Toremifene. The key steps include:
N-Demethylation: This step involves the removal of a methyl group from the nitrogen atom in Toremifene.
Benzyloxy Substitution:
The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study its chemical properties and behavior under various conditions.
Biology: Investigated for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in hormone-responsive cancers.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride involves its interaction with estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This modulation can inhibit the growth of estrogen-dependent cancer cells by blocking the proliferative effects of estrogen .
Comparison with Similar Compounds
Similar Compounds
Toremifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in breast cancer treatment.
Raloxifene: A SERM used in the prevention of osteoporosis and breast cancer.
Uniqueness
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to its parent compound and other similar SERMs .
Properties
IUPAC Name |
2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClNO2.ClH/c1-34-22-23-35-29-16-12-27(13-17-29)32(31(20-21-33)26-10-6-3-7-11-26)28-14-18-30(19-15-28)36-24-25-8-4-2-5-9-25;/h2-19,34H,20-24H2,1H3;1H/b32-31+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWVBZSEURSCSH-MRRLHAJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747545 |
Source
|
Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176671-80-0 |
Source
|
Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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